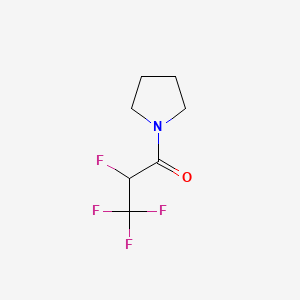
ALDOSTERONE SECRETION INHIBITING FACTOR (1-35) (BOVINE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aldosterone Secretion Inhibiting Factor (1-35) (bovine) is a neuroendocrine peptide originally isolated from cultured bovine chromaffin cells. This peptide is known for its ability to inhibit aldosterone production, a hormone that plays a crucial role in regulating sodium and potassium levels in the body . Aldosterone Secretion Inhibiting Factor (1-35) is closely related in structure to brain natriuretic peptide and is involved in the paracrine regulation of aldosterone secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aldosterone Secretion Inhibiting Factor (1-35) is typically isolated from bovine chromaffin cells using reversed phase and ion exchange high-performance liquid chromatography (HPLC) . The peptide is purified to a high degree, ensuring its efficacy and stability for research purposes .
Industrial Production Methods
While specific industrial production methods for Aldosterone Secretion Inhibiting Factor (1-35) are not widely documented, the general approach involves large-scale cell culture techniques followed by purification using HPLC. This ensures a consistent and high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Aldosterone Secretion Inhibiting Factor (1-35) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable under physiological conditions but can be susceptible to enzymatic degradation.
Common Reagents and Conditions
The synthesis and purification of Aldosterone Secretion Inhibiting Factor (1-35) typically involve reagents such as trifluoroacetic acid (TFA) for peptide bond cleavage and acetonitrile for HPLC purification .
Major Products Formed
The primary product formed from the synthesis and purification of Aldosterone Secretion Inhibiting Factor (1-35) is the peptide itself, which is used in various research applications .
Aplicaciones Científicas De Investigación
Aldosterone Secretion Inhibiting Factor (1-35) has a wide range of scientific research applications, including:
Mecanismo De Acción
Aldosterone Secretion Inhibiting Factor (1-35) exerts its effects by acting as an agonist at natriuretic peptide receptors (NPR) that inhibit aldosterone production . This interaction leads to a decrease in aldosterone secretion, thereby influencing sodium and potassium balance in the body . The peptide’s mechanism of action is closely related to that of brain natriuretic peptide, highlighting its role in the paracrine regulation of aldosterone secretion .
Comparación Con Compuestos Similares
Aldosterone Secretion Inhibiting Factor (1-35) is structurally and functionally similar to other natriuretic peptides, such as:
Atrial Natriuretic Factor (ANF): Involved in the regulation of blood pressure and fluid balance.
Brain Natriuretic Peptide (BNP): Plays a role in cardiovascular homeostasis and is used as a biomarker for heart failure.
C-type Natriuretic Peptide (CNP): Involved in vasodilation and bone growth regulation.
Despite these similarities, Aldosterone Secretion Inhibiting Factor (1-35) is unique in its specific inhibition of aldosterone secretion, making it a valuable tool for studying the regulation of this hormone .
Propiedades
Número CAS |
120249-06-1 |
|---|---|
Fórmula molecular |
C23H19FN7O2+ |
Peso molecular |
444.45 |
InChI |
InChI=1S/C23H18FN7O2/c1-12-16-7-14(24)4-5-15(16)23(32)30(2)11-18-20(17-9-27-21(26)22(29-17)33-12)31-10-13(8-25)3-6-19(31)28-18/h3-7,9-10,12H,11H2,1-2H3,(H2,26,27)/p+1/t12-/m1/s1 |
Clave InChI |
MOENETCLMCOREY-GFCCVEGCSA-O |
SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=C(C4=CN=C(C(=N4)O1)N)[N+]5=C(N3)C=CC(=C5)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


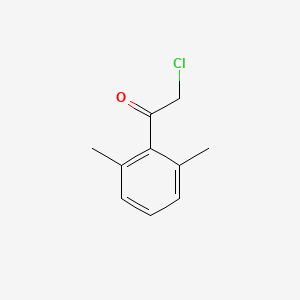
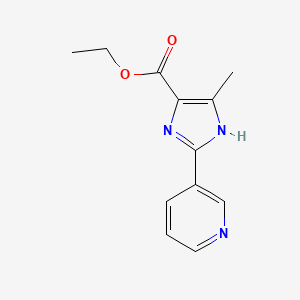
![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)
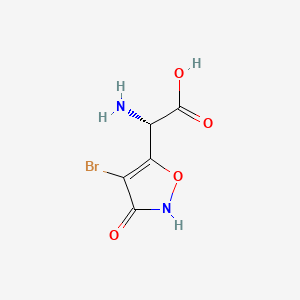
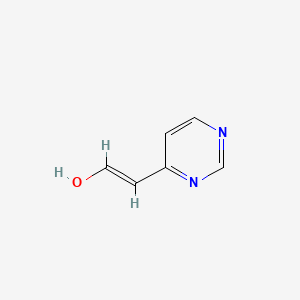
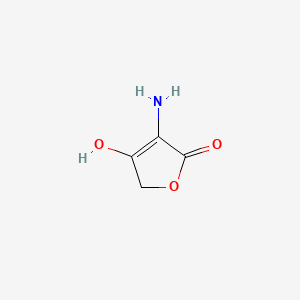
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)
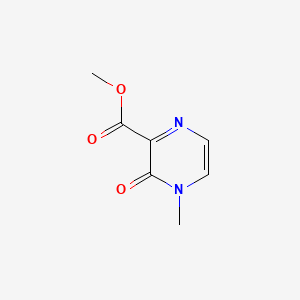
![(3S,5R,10S,13R,14R,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B570885.png)
